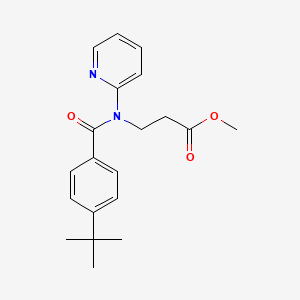![molecular formula C23H28N2O B4022160 4-({[3-(2-furyl)-4-phenylbutyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B4022160.png)
4-({[3-(2-furyl)-4-phenylbutyl]amino}methyl)-N,N-dimethylaniline
Vue d'ensemble
Description
Synthesis Analysis
Research on compounds with structures resembling "4-({[3-(2-furyl)-4-phenylbutyl]amino}methyl)-N,N-dimethylaniline" often involves the reduction of Schiff bases, a common method for synthesizing aromatic amines. For example, Ajibade and Andrew (2021) reported the synthesis of similar compounds through the Schiff bases reduction route, highlighting the importance of specific intermolecular interactions in stabilizing their molecular structures (Ajibade & Andrew, 2021).
Molecular Structure Analysis
The molecular structure of aromatic amines like the one is often characterized by significant intermolecular interactions, such as hydrogen bonding. These interactions play a crucial role in stabilizing the molecular conformation and determining the compound's physical and chemical properties. The crystal structures and intermolecular interactions of similar compounds have been extensively studied, revealing the intricacies of their molecular arrangements and the forces that govern them (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
Aromatic amines and their derivatives participate in various chemical reactions, serving as important intermediates in the synthesis of complex organic molecules. Their reactivity is often influenced by the nature of substituents on the aromatic ring and the presence of electron-donating or withdrawing groups. Research on similar compounds has shown that they can undergo electrophilic substitution, nucleophilic addition, and other reactions that are central to organic synthesis (Guizzardi et al., 2001).
Physical Properties Analysis
The physical properties of aromatic amines, including the compound , are closely related to their molecular structure. These properties, such as melting point, boiling point, solubility, and crystallinity, are determined by molecular weight, polarity, and the extent of intermolecular interactions. Studies on related compounds provide insights into how structural features influence physical properties, which is crucial for their practical applications (Patil et al., 2012).
Chemical Properties Analysis
The chemical properties of "this compound" can be inferred from studies on similar aromatic amines. These compounds typically exhibit behaviors characteristic of bases, can participate in acid-base reactions, and have nucleophilic properties that make them versatile reagents in organic synthesis. The functional groups present in these molecules, such as the amine and aromatic systems, dictate their reactivity and interactions with other chemicals (Guizzardi et al., 2001).
Propriétés
IUPAC Name |
4-[[[3-(furan-2-yl)-4-phenylbutyl]amino]methyl]-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O/c1-25(2)22-12-10-20(11-13-22)18-24-15-14-21(23-9-6-16-26-23)17-19-7-4-3-5-8-19/h3-13,16,21,24H,14-15,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQJNUZLJJABAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNCCC(CC2=CC=CC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-({[4-(acetylamino)phenyl]sulfonyl}imino)-1,3,5-triazinan-1-yl]ethyl benzoate](/img/structure/B4022084.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B4022092.png)
![methyl 5-(4-ethylphenyl)-1-(3-methyl-1-adamantyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4022105.png)
![(4-methylphenyl){2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}amine](/img/structure/B4022111.png)
![7,7-dimethyl-N-1-naphthyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B4022117.png)

![2-({3-[(4-chlorophenyl)thio]propanoyl}amino)-N-isopropylbenzamide](/img/structure/B4022129.png)

![methyl 4-{[(5-ethoxy-1H-benzimidazol-2-yl)thio]methyl}benzoate hydrobromide](/img/structure/B4022147.png)
![4-{[2-(benzylthio)-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}benzoic acid](/img/structure/B4022149.png)
![N-[1-(1-adamantyl)ethyl]cyclohexanecarboxamide](/img/structure/B4022152.png)
![1-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-4-methylpiperazine](/img/structure/B4022168.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(3-methoxyphenyl)methanesulfonamide](/img/structure/B4022180.png)
![3-[(2,4-dichlorobenzyl)amino]-1-(3,5-dimethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4022187.png)